Ethyl methylcarbamate

Description

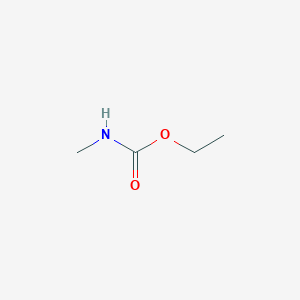

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-7-4(6)5-2/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURZCVYFPAXNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2031746 | |

| Record name | Ethyl N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylcarbamic acid, ethyl ester is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl N-methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 170 °C @ 760 MM HG | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL N-METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

163.5 °F (NTP, 1992) | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER; SOLUBLE IN ALCOHOL | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL N-METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.011 at 66.9 °F (NTP, 1992) - Denser than water; will sink, 1.0115 @ 20 °C/4 °C | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL N-METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 79.7 °F ; 20 mmHg at 169.0 °F; 100 mmHg at 234 °F (NTP, 1992) | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

105-40-8 | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, N-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-methylcarbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Methylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-N-METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W34GCF5CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL N-METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

ethyl methylcarbamate chemical structure and properties

This guide provides a comprehensive technical overview of ethyl methylcarbamate (CAS No. 105-40-8), a significant carbamate ester. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical and physical properties, synthesis methodologies, spectroscopic profile, and reactivity of this compound. The content herein is structured to deliver not just data, but also field-proven insights into its practical applications and handling.

Introduction and Chemical Identity

This compound, also known by its IUPAC name ethyl N-methylcarbamate, is an organic compound belonging to the carbamate ester class.[1][2] Carbamates are esters of carbamic acid and are structurally characterized by the –OC(O)N< functional group. This compound can be viewed as a derivative of both ethyl carbamate and methyl carbamate, granting it a unique reactivity profile.[1] It presents as a clear, colorless liquid under standard conditions.[3] Its utility is primarily as a reactive intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agricultural sectors.[1]

Key Identifiers:

-

IUPAC Name: ethyl N-methylcarbamate[3]

-

Synonyms: N-Methylurethane, Ethyl N-methylcarbamate, N-Methylcarbamic Acid Ethyl Ester[3][4]

-

Molecular Formula: C₄H₉NO₂[1]

-

InChI Key: SURZCVYFPAXNGN-UHFFFAOYSA-N[1]

Molecular Structure

The structure of this compound features a central carbamate core. An ethyl group is attached to the ester oxygen, while a methyl group is bonded to the nitrogen atom. This arrangement dictates the molecule's polarity, reactivity, and spectroscopic characteristics.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in various chemical processes. It is a combustible liquid with high solubility in water and alcohol.[4][5]

| Property | Value | Source(s) |

| Appearance | Clear colorless liquid | [3] |

| Boiling Point | 170 °C (338 °F) at 760 mmHg | [2][3][4] |

| Melting Point | Not available | [2] |

| Density | ~1.01 - 1.02 g/mL at 20 °C | [2][4][6] |

| Solubility in Water | ≥ 100 mg/mL at 20 °C (Very Soluble) | [1][3][5] |

| Solubility in Organic | Soluble in alcohol | [4][5] |

| Flash Point | 61 °C (141.8 °F) | [4] |

| Refractive Index | ~1.418 - 1.42 at 20 °C | [3][4][6] |

| Vapor Pressure | 1 mmHg at 26.5 °C (79.7 °F) | [3] |

Synthesis and Manufacturing

This compound can be synthesized via several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Classical Synthesis Routes

From Ethyl Chloroformate and Methylamine: A prevalent and well-documented laboratory method involves the nucleophilic substitution reaction between ethyl chloroformate and an aqueous solution of methylamine.[7] This reaction is typically performed at low temperatures (e.g., below 5°C) in a biphasic system (ether-water) to control the exothermicity and side reactions. Sodium hydroxide is added to neutralize the hydrochloric acid byproduct.[7]

Other Classical Methods:

-

From Methylcarbamoyl Chloride: The reaction of methylcarbamoyl chloride with ethanol also yields the target compound.[7]

-

Hofmann and Curtius Rearrangements: These classical name reactions can be adapted for carbamate synthesis, involving the conversion of amides or acyl azides, respectively.[1]

Modern and Industrial Synthesis

Modern approaches often focus on improving yield, safety, and environmental impact.

-

Direct Esterification/Transesterification: Methods involving the direct reaction of methyl carbamate with ethanol (esterification) or exchanging the alkoxy group of a different carbamate with ethanol (transesterification) in the presence of a catalyst are also employed.[1]

-

From Urea and Ethanol: Industrial synthesis can involve the reaction of urea and ethanol with specific catalysts.[1]

Experimental Protocol: Synthesis from Ethyl Chloroformate

The following protocol is adapted from a procedure published in Organic Syntheses.[7]

Step-by-Step Methodology:

-

Setup: Equip a 2-liter flask with a mechanical stirrer and an ice-salt bath for cooling.

-

Initial Charge: Add 300 mL of ether and 186 g (2 moles) of a 33% aqueous methylamine solution to the flask.

-

Reaction: Cool the stirred mixture to 5°C. Gradually add 217 g (2 moles) of ethyl chloroformate, ensuring the temperature does not exceed 5°C.

-

Neutralization: Concurrently, add a cold solution of 80 g (2 moles) of sodium hydroxide in 120 mL of water at a rate that the final portions of both the chloroformate and NaOH solutions are added simultaneously. Maintain vigorous stirring throughout this process, which may take several hours.

-

Workup: After the addition is complete, allow the mixture to stand for 15 minutes. Separate the ether layer.

-

Extraction: Extract the aqueous layer with 100 mL of ether.

-

Drying: Combine the ether layers and dry them rapidly by shaking with anhydrous potassium carbonate.

-

Purification: Distill the ether. The remaining residue is then distilled under reduced pressure, collecting the fraction at 55–60°C/12 mm Hg. The expected yield of pure, colorless this compound is 88–90%.[7]

Caption: Workflow for the laboratory synthesis of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are proprietary, the expected characteristics can be reliably predicted from its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show four distinct signals:

-

A triplet corresponding to the three protons of the ethyl group's methyl (-CH₃).

-

A quartet for the two methylene protons of the ethyl group (-OCH₂-).

-

A singlet or doublet (depending on solvent and coupling to the N-H proton) for the three protons of the N-methyl group.

-

A broad singlet for the N-H proton, which may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display four signals, one for each unique carbon atom: the carbonyl carbon (C=O), the methylene carbon (-OCH₂-), the ethyl's methyl carbon, and the N-methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by key absorption bands that confirm its functional groups.

-

A strong, sharp absorption around 1700-1730 cm⁻¹ for the carbonyl (C=O) stretch of the ester.

-

A prominent band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H stretching bands just below 3000 cm⁻¹ .

-

C-O and C-N stretching bands in the fingerprint region (approx. 1000-1300 cm⁻¹).

-

-

MS (Mass Spectrometry): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 103.[2] Common fragmentation patterns for carbamates would also be observed, providing further structural confirmation.

Reactivity and Chemical Behavior

The chemical behavior of this compound is governed by the carbamate functional group.

-

Stability: The compound is stable under standard conditions but is incompatible with strong acids, bases, and strong reducing agents.[3]

-

Hydrolysis: Like other esters, it can be hydrolyzed under acidic or basic conditions to yield ethanol, methylamine, and carbon dioxide.

-

Nucleophilic Substitution: The electrophilic carbonyl carbon is a primary site for nucleophilic attack, allowing for various substitution reactions.[1]

-

Reactivity with Oxidants: It can react with strong oxidizing acids, peroxides, and hydroperoxides.[3]

-

Nitrosation: The secondary amine nitrogen can undergo nitrosation when exposed to reactive nitrogen species (RNS), such as the nitrosonium ion (NO⁺), to form N-nitroso derivatives.[1] This reactivity is a key consideration in biological and environmental contexts.

Applications and Significance

This compound's primary role is as a chemical building block and intermediate.

-

Pharmaceutical Synthesis: Its reactive nature makes it a useful intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals: It may be used as a component or intermediate in the formulation of pesticides.[1] The broader class of N-methyl carbamates is well-known for its use as insecticides.

-

Food and Beverage Industry: The compound has been detected at low levels in fermented products like wine.[1] This is often a result of natural reactions between ethanol and urea-derived compounds. Its presence is monitored due to the carcinogenic potential of the related, unsubstituted ethyl carbamate.

Safety and Toxicology

As a combustible liquid, this compound should be kept away from heat, sparks, and open flames.[4] Standard laboratory personal protective equipment, including gloves and eye protection, should be worn during handling.

While specific toxicological data for this compound is less extensive than for its parent compound, ethyl carbamate (urethane), caution is warranted. Ethyl carbamate is classified as a carcinogen. Studies comparing the tumor-initiating potential of various carbamates in mice found that the potency decreased in the order: ethyl carbamate > this compound > ethyl N-ethylcarbamate.

References

- ChemSynthesis. (2024). This compound.

- Hartman, W. W., & Brethen, M. R. (1943). Ethyl N-methylcarbamate. Organic Syntheses, Coll. Vol. 2, p. 278.

- Stenutz, R. (n.d.). ethyl N-methylcarbamate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7752, Carbamic acid, N-methyl-, ethyl ester.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7752, Carbamic acid, N-methyl-, ethyl ester.

- Wikipedia. (n.d.). Ethyl carbamate.

Sources

- 1. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum [chemicalbook.com]

- 2. Carbamic acid, methyl-, ethyl ester [webbook.nist.gov]

- 3. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl N-(2-methylphenyl)carbamate [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219) [hmdb.ca]

- 7. Carbamic acid, methyl-, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Ethyl Methylcarbamate

This guide provides a comprehensive overview of the primary synthetic routes to ethyl methylcarbamate (C₄H₉NO₂), a significant carbamate ester with applications as an intermediate in the pharmaceutical and agricultural industries.[1][2] Intended for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, reaction mechanisms, and practical experimental protocols for the synthesis of this compound. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and field-proven insights.

Introduction to this compound

This compound, also known as N-methylcarbamic acid ethyl ester, is a carbamate characterized by the presence of a methylamino group and an ethoxy group attached to the carbonyl carbon.[3] Its molecular structure dictates its reactivity and utility as a versatile building block in organic synthesis. This guide will explore the most prevalent and scientifically robust pathways for its synthesis, offering a comparative analysis of their advantages and limitations.

I. The Classical Approach: Synthesis from Ethyl Chloroformate and Methylamine

One of the most established and reliable methods for preparing this compound involves the reaction of ethyl chloroformate with methylamine.[4][5] This pathway is a classic example of nucleophilic acyl substitution at the carbonyl carbon of the chloroformate.[6]

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine on the electrophilic carbonyl carbon of ethyl chloroformate. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable carbamate product. A base, such as sodium hydroxide, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][6]

Reaction Mechanism: Ethyl Chloroformate and Methylamine

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl N-methylcarbamate[4]

This protocol is adapted from a well-established procedure in Organic Syntheses.

Materials:

-

Ethyl chloroformate (2 moles, 217 g)

-

33% aqueous methylamine solution (2 moles, 186 g)

-

Sodium hydroxide (2 moles, 80 g) in 120 cc of water

-

Ether

-

Anhydrous potassium carbonate

Procedure:

-

In a 2-liter flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine 300 cc of ether and 186 g of a 33% aqueous methylamine solution.

-

Cool the stirred mixture to 5°C.

-

Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not exceed 5°C.

-

When approximately half of the ethyl chloroformate has been added, begin the simultaneous gradual addition of a cold solution of 80 g of sodium hydroxide in 120 cc of water. The rates of addition should be controlled so that the final portions of both solutions are added at the same time. Continuous and efficient stirring is crucial throughout this process.

-

After the addition is complete, allow the mixture to stand for fifteen minutes.

-

Separate the ether layer and extract the aqueous layer with 100 cc of ether.

-

Combine the ether layers and dry them by shaking with approximately 8 g of anhydrous potassium carbonate in two portions.

-

Distill off the ether.

-

Distill the residue under reduced pressure, collecting the fraction at 55–60°C/12 mm.

Yield: 182–185 g (88–90% of the theoretical amount) of colorless this compound.

II. Phosgene-Free Synthesis: The Urea and Ethanol Pathway

In a move towards greener and safer chemical processes, the synthesis of carbamates from urea and alcohols has gained significant attention.[7][8] This approach avoids the use of highly toxic phosgene and its derivatives.

Mechanistic Considerations

The reaction of urea with an alcohol, such as ethanol, to form a carbamate is typically catalyzed by metal oxides or other catalysts.[7][8][9] The mechanism is thought to involve the thermal decomposition of urea to generate isocyanic acid (HNCO) as a key intermediate. The isocyanic acid then reacts with ethanol to produce ethyl carbamate. For N-substituted carbamates like this compound, a substituted urea or a subsequent N-alkylation step would be necessary. A more direct route involves the alcoholysis of urea in the presence of an amine. The alcohol first reacts with urea to form an intermediate which then reacts with the amine. Catalysts play a crucial role in facilitating these transformations by activating the urea and/or the alcohol.[7]

Conceptual Workflow: Catalytic Synthesis from Urea and Ethanol

Caption: Simplified workflow for the catalytic synthesis of carbamates from urea and ethanol.

Catalytic Systems and Reaction Conditions

Several catalytic systems have been developed to enhance the efficiency of this reaction. For instance, a TiO₂–Cr₂O₃/SiO₂ catalyst has been shown to be effective for the synthesis of N-substituted carbamates from amines, urea, and alcohols, with yields reported to be as high as 95–98%.[7] Zinc oxide has also been utilized as a catalyst for the reaction of urea and ethanol.[9] The reaction is typically carried out in an autoclave at elevated temperatures (100-200 °C) and pressures (0.1-2.0 MPa).[8][9]

| Catalyst System | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| TiO₂–Cr₂O₃/SiO₂ | ~170 | Not specified | 95-98 | [7] |

| Zinc Oxide | 100-200 | 0.1-2.0 | Not specified | [9] |

| TiO₂/SiO₂ | 170 | Not specified | ~97 (for ethyl carbamate) | [8] |

III. Synthesis via Isocyanate Intermediate

The reaction of an isocyanate with an alcohol is a direct and efficient method for the formation of a carbamate linkage.[5] For the synthesis of this compound, methyl isocyanate would be reacted with ethanol.

Mechanism of Isocyanate-Alcohol Reaction

The mechanism involves the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic carbon atom of the isocyanate group. This results in the formation of the carbamate bond in a single step. This reaction is generally exothermic and proceeds readily without the need for a catalyst, although catalysts can be used to accelerate the reaction rate.

Reaction Diagram: Isocyanate Pathway

Caption: Direct synthesis of this compound from methyl isocyanate and ethanol.

IV. Alternative Synthetic Routes

A. Transesterification and Transcarbamoylation

Transesterification is another viable, environmentally friendly route for synthesizing carbamates.[10][11] This can involve the reaction of a different carbamate, such as methyl carbamate, with ethanol in the presence of a catalyst to exchange the alkoxy group.[10] Similarly, transesterification of dimethyl carbonate with an amine can also yield carbamates.[12] The mechanism under basic conditions typically involves nucleophilic attack of an alkoxide on the carbonyl carbon of the ester.[13]

B. Curtius and Hofmann Rearrangements

Classical organic reactions such as the Curtius and Hofmann rearrangements can be adapted for the synthesis of carbamates.[10][14] Both of these reactions proceed through an isocyanate intermediate, which is then trapped by an alcohol to form the desired carbamate.[5][14] The Curtius rearrangement involves the thermal decomposition of an acyl azide, while the Hofmann rearrangement involves the treatment of a primary amide with a halogen in the presence of a base.[10]

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The classical method using ethyl chloroformate and methylamine is robust and high-yielding but involves the use of a corrosive reagent.[4] Modern approaches focusing on greener chemistry, such as the use of urea and ethanol with solid catalysts, offer a safer and more sustainable alternative.[7][8] The isocyanate route provides a direct and efficient synthesis, while transesterification and rearrangement reactions offer additional synthetic flexibility. The choice of a particular synthetic route will depend on factors such as scale, cost, available starting materials, and environmental and safety considerations. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this compound and related compounds.

References

- Hartman, W. W., & Brethen, M. R. (n.d.). Ethyl N-methylcarbamate. Organic Syntheses.

- Ichikawa, Y., Morishita, Y., Kusaba, S., Nakano, K., & Kotsuki, H. (2010). Indium(III) Triflate as an Efficient Catalyst for the Carbamoylation of Alcohols and Amines with Urea. Synlett, 2010(12), 1815-1818.

- Wang, Z., Wang, J., Zhang, Z., & Han, B. (2012). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 14(3), 759-764.

- LookChem. (n.d.). Prepartion of Ethyl N-methylcarbamate.

- Wikipedia. (n.d.). Carbamate.

- ResearchGate. (n.d.). Simplified schematic of major ethyl carbamate formation mechanisms.

- ResearchGate. (n.d.). Synthesis of carbamates 7 a–d.

- ResearchGate. (n.d.). Catalytic primary carbmates synthesis from alcohol using urea as carbonylating source.

- University of South Florida. (n.d.). Synthesis of Alkyl Carbamates.

- Wang, F., Huang, J., Li, H., & Wang, Y. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts.

- Organic Chemistry Portal. (n.d.). Synthesis of carbamates.

- ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.

- Google Patents. (n.d.). Efficient carbamate synthesis.

- PubMed. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics.

- ResearchGate. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst.

- Wikipedia. (n.d.). Ethyl carbamate.

- ResearchGate. (n.d.). Mechanism of ethyl carbamate formation in alcoholic beverages and fermented foods.

- Mol-Instincts. (n.d.). This compound.

- Mol-Instincts. (n.d.). ethyl N-butyl-N-methylcarbamate.

- ResearchGate. (n.d.). Synthetic pathway for the preparation of mixed-metal complexes of ethyl (2-(methylcarbamoyl)phenyl)carbamate (L1) and 3-methylquinazoline-2,4(1H,3H)-dione (L2) with Ni(II) and Co(II).

- Royal Society of Chemistry. (2021). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering.

- ResearchGate. (n.d.). Synthesis of ethyl methyl carbonate via transesterification over molecular sieves and ZIF-8.

- LookChem. (n.d.). Exploring Ethyl N-Cyano-N-Methylcarbamate: A Key Intermediate in Herbicide Synthesis.

- National Institutes of Health. (n.d.). Carbamic acid, N-methyl-, ethyl ester.

- Google Patents. (n.d.). Ethyl carbamate and its preparation method.

- National Institutes of Health. (n.d.). Methyl Carbamate.

- Wikipedia. (n.d.). Methyl carbamate.

- Taylor & Francis Online. (n.d.). Ethyl carbamate – Knowledge and References.

- Journal of the American Chemical Society. (1954). New Carbamates and Related Compounds. Journal of the American Chemical Society, 76(12), 3167-3169.

- Master Organic Chemistry. (2022, November 10). Transesterification.

- Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.

Sources

- 1. Buy Ethyl dimethylcarbamate | 687-48-9 [smolecule.com]

- 2. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 3. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Carbamate - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]

- 10. Buy this compound | 105-40-8 [smolecule.com]

- 11. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

An In-depth Technical Guide to Ethyl Methylcarbamate (CAS No. 105-40-8)

Introduction

Ethyl methylcarbamate, with the CAS registry number 105-40-8, is an organic compound belonging to the carbamate ester family.[1] Its chemical structure, featuring an ethyl ester group and a methyl-substituted amine linked to a carbonyl group, gives rise to a unique combination of physical and chemical properties that are of interest in various scientific and industrial domains. This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis, reactivity, analytical methodologies, and safety considerations. The information presented herein is intended to equip researchers and professionals with the foundational knowledge required for its effective and safe utilization in their work.

Nomenclature and Structural Information

-

IUPAC Name : ethyl N-methylcarbamate[1]

-

Synonyms : N-Methylurethane, N-Methylcarbamic Acid Ethyl Ester, Ethyl N-methylcarbamate[1]

-

InChIKey : SURZCVYFPAXNGN-UHFFFAOYSA-N[2]

-

SMILES : CCOC(=O)NC[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Physical State | Clear, colorless to almost colorless liquid | [3] |

| Boiling Point | 170 °C at 760 mmHg | [2][4] |

| Melting Point | Not applicable (liquid at room temperature) | [2][5] |

| Density | 1.01-1.02 g/mL at 20 °C | [2][4][5] |

| Solubility | Soluble in alcohol. Very soluble in water.[3] | |

| Vapor Pressure | 1 mmHg at 26.5 °C (79.7 °F) | [1] |

| Refractive Index | 1.418 - 1.42 at 20 °C | [1][4][5] |

| Flash Point | 61-73 °C (141.8-163.5 °F) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A well-established and reliable method involves the reaction of ethyl chloroformate with methylamine.[6] This reaction is typically performed in a biphasic system with a suitable base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from Ethyl Chloroformate and Methylamine

This protocol is adapted from the procedure described in Organic Syntheses.[6]

Materials:

-

Ethyl chloroformate

-

33% aqueous methylamine solution

-

Ether

-

Sodium hydroxide

-

Anhydrous potassium carbonate

-

Ice-salt mixture

Equipment:

-

2-liter flask

-

Mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer and cooled with an ice-salt bath, combine 300 mL of ether and 186 g (2 moles) of a 33% aqueous methylamine solution.[6]

-

Addition of Ethyl Chloroformate: Cool the stirred mixture to 5 °C. Slowly add 217 g (2 moles) of ethyl chloroformate, ensuring the temperature does not exceed 5 °C.[6] The slow addition and cooling are critical to control the exothermic reaction and prevent the formation of byproducts.

-

Neutralization: Once approximately half of the ethyl chloroformate has been added, begin the gradual addition of a cold solution of 80 g (2 moles) of pure sodium hydroxide in 120 mL of water. The remaining ethyl chloroformate and the sodium hydroxide solution should be added concurrently at a rate that allows for efficient heat removal.[6] Continuous and vigorous stirring is essential to ensure proper mixing of the immiscible layers and facilitate the reaction.[6]

-

Workup: After the addition is complete, allow the mixture to stand for 15 minutes. Separate the ether layer. Extract the aqueous layer with 100 mL of ether.[6]

-

Drying: Combine the ether extracts and dry them by shaking with two portions of approximately 4 g each of anhydrous potassium carbonate.[6]

-

Purification: Distill off the ether. The remaining residue is then distilled under reduced pressure, collecting the fraction at 55-60 °C/12 mm Hg. The expected yield of the colorless oil is 182-185 g (88-90%).[6]

Synthesis Pathway Diagram

Caption: Synthesis of this compound from ethyl chloroformate and methylamine.

Chemical Reactivity and Stability

This compound is a carbamate ester and exhibits reactivity characteristic of this functional group. Carbamates are generally more reactive than amides but share some chemical similarities.[1]

Hydrolysis

In the presence of strong acids or bases, this compound can undergo hydrolysis to yield ethanol, methylamine, and carbon dioxide.[7] The carbamic acid intermediate is unstable and readily decomposes.

Thermal Decomposition

When heated to decomposition, this compound emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][8] Studies on similar carbamates have shown that thermal decomposition can proceed through various mechanisms, including the formation of isocyanates.[9] For instance, the pyrolysis of ethyl N-methyl-N-phenylcarbamate yields N-methylaniline, carbon dioxide, and ethylene via a unimolecular elimination reaction.[9][10]

Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][8] It is also incompatible with strong reducing agents like hydrides. The reaction with active metals or nitrides can produce flammable gaseous hydrogen.[1]

Reactivity Profile Diagram

Caption: Reactivity profile of this compound.

Analytical Methods

The detection and quantification of this compound are essential for quality control and research purposes. While specific methods for this compound are not as extensively documented as for the related carcinogen ethyl carbamate, standard analytical techniques are applicable.

Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Purity analysis is often performed using GC.[5]

Key Considerations for GC Analysis:

-

Column Selection: A non-polar or medium-polarity capillary column is generally suitable.

-

Injection Technique: Split/splitless injection is common.

-

Detector: FID provides good sensitivity for general quantification, while MS offers definitive identification based on the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed, particularly for non-volatile derivatives or when analyzing complex matrices. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a common starting point. UV detection may be possible, but sensitivity might be limited depending on the chromophore.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of this compound, such as the C=O stretching of the carbamate group and the N-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.

It is noteworthy that many analytical methods in the literature focus on ethyl carbamate in alcoholic beverages due to its carcinogenic properties.[11][12][13][14][15] These methods often involve extraction steps (liquid-liquid or solid-phase extraction) followed by GC-MS analysis and can be adapted for the analysis of this compound.[14][15]

Applications

While this compound itself does not have widespread large-scale applications, it serves as a valuable building block and intermediate in organic synthesis. Carbamates, in general, are used in the production of polymers (polyurethanes), pesticides, and pharmaceuticals.[1][16] this compound can be used in research and development for the synthesis of more complex molecules.

Toxicology and Safety

Hazard Identification

-

GHS Classification : Combustible liquid.

-

Hazard Statements : H227: Combustible liquid.

-

Acute/Chronic Hazards : May be narcotic in high concentrations. When heated to decomposition, it emits toxic fumes.[1]

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[8] Use in a well-ventilated area.[17]

-

Storage : Keep in a dry, cool, and well-ventilated place.[8] Keep the container tightly closed. Store locked up.[8] Store at room temperature in a dry, sealed container.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear safety glasses with side-shields or goggles.[17]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[8][17]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

First Aid Measures

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[17]

-

Skin Contact : Wash off with soap and plenty of water. Consult a physician.[17]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[17]

Conclusion

This compound (CAS No. 105-40-8) is a carbamate ester with well-defined physicochemical properties. Its synthesis is readily achievable through established organic chemistry protocols. Understanding its reactivity, particularly its incompatibility with strong acids, bases, and oxidizing agents, is crucial for its safe handling. While not a widely used end-product, its utility as a chemical intermediate makes it a compound of interest for researchers in organic synthesis and drug development. Adherence to appropriate safety protocols is paramount when working with this compound.

References

- Vertex AI Search. (2025-05-20). This compound - 105-40-8, C4H9NO2, density, melting point, boiling point, structural formula, synthesis.

- TCI Chemicals. (n.d.).

- Organic Syntheses. (n.d.).

- ResearchGate. (n.d.).

- Stenutz. (n.d.).

- PubChem - NIH. (n.d.). Carbamic acid, N-methyl-, ethyl ester.

- PubChem - NIH. (n.d.).

- Fisher Scientific. (2025-12-19).

- Lab Pro. (n.d.).

- Solubility of Things. (n.d.).

- SciSpace. (1970). The thermal decompositions of carbamates. I.

- ChemSrc. (n.d.).

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.).

- PubChem - NIH. (n.d.). Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752.

- Oriental Journal of Chemistry. (2014).

- SciSpace. (1970). The thermal decompositions of carbamates. I.

- Wikipedia. (n.d.).

- PubChem - NIH. (n.d.).

- International Labour Organization. (n.d.).

- Ambeed, Inc. (n.d.).

- ResearchGate. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- CymitQuimica. (n.d.).

- Wikipedia. (n.d.).

- PubChem - NIH. (n.d.). Carbamic acid, ethyl-, ethyl ester.

- CPAChem. (2017-10-24).

- PubMed Central - NIH. (n.d.). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea.

- NIH. (n.d.). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay.

- XiXisys. (2025-10-19). GHS 11 (Rev.11)

- Thermo Fisher Scientific. (2009-09-26).

- TCI EUROPE N.V. (n.d.).

- gsrs. (n.d.).

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl N-methylcarbamate [stenutz.eu]

- 5. labproinc.com [labproinc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CAS 105-40-8: this compound | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate (1971) | N. J. Daly | 12 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. orientjchem.org [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 17. file.ambeed.com [file.ambeed.com]

An In-depth Technical Guide to the Thermal Decomposition of Ethyl N-methyl-N-phenylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of ethyl N-methyl-N-phenylcarbamate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a deep understanding of the stability and degradation pathways of N-aryl carbamates. This document delves into the core mechanistic principles, kinetic parameters, and robust experimental methodologies for characterizing this decomposition. By integrating theoretical knowledge with practical, field-proven protocols, this guide serves as an authoritative resource for predicting and analyzing the thermal behavior of this compound class.

Introduction: The Significance of N-Aryl Carbamate Stability

Ethyl N-methyl-N-phenylcarbamate belongs to the broader class of N-aryl carbamates, a structural motif present in numerous pharmaceuticals, agrochemicals, and polymers. The thermal stability of these compounds is a critical parameter influencing their synthesis, storage, formulation, and in vivo behavior. Uncontrolled thermal degradation can lead to loss of efficacy, formation of toxic byproducts, and unpredictable performance. Therefore, a fundamental understanding of the decomposition mechanisms and the factors that govern them is paramount for ensuring product quality, safety, and regulatory compliance.

This guide focuses specifically on ethyl N-methyl-N-phenylcarbamate as a model compound. The insights derived from its decomposition profile are broadly applicable to other similar N,N-disubstituted aryl carbamates. We will explore the unimolecular reaction pathway, its kinetics, and the analytical techniques required for a thorough investigation.

The Chemical Landscape of Decomposition: Mechanism and Products

The thermal decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase is a clean and quantitative reaction.[1][2] Extensive studies have shown that it proceeds via a single, primary pathway to yield three specific products.

The Unimolecular Elimination Pathway

When heated in the gas phase between 329-380°C, ethyl N-methyl-N-phenylcarbamate decomposes exclusively into N-methylaniline, carbon dioxide, and ethylene.[1][2]

Reaction: C₆H₅N(CH₃)COOC₂H₅ → C₆H₅NH(CH₃) + CO₂ + C₂H₄

This reaction is classified as a unimolecular elimination, analogous to the well-known pyrolysis of acetate and xanthate esters.[1][2] The key feature of this mechanism is its intramolecular nature, proceeding through a six-membered cyclic transition state. This pathway involves the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen, followed by a concerted rearrangement of electrons to break the C-O and N-C bonds, leading to the formation of the final products.

The reaction's unimolecular nature is supported by the fact that its rate is unaffected by changes in the surface-to-volume ratio of the reaction vessel or by the addition of radical inhibitors like cyclohexene.[1][2]

Visualizing the Mechanism

The proposed six-membered transition state is the cornerstone of this decomposition pathway. The following diagram illustrates the flow of electrons during this concerted process.

Caption: Proposed mechanism for the thermal decomposition of ethyl N-methyl-N-phenylcarbamate.

Context: Alternative Carbamate Decomposition Routes

It is crucial for the researcher to be aware that not all carbamates follow this specific pathway. The structure of the carbamate dictates its decomposition route. For instance, N-alkyl/aryl carbamates that lack a β-hydrogen on the ester group, or those with different substitution patterns, may decompose via competing pathways. A common alternative is the elimination of an alcohol to form an isocyanate, which can be an important intermediate in polyurethane degradation.[1]

Kinetic and Thermodynamic Profile

The decomposition of ethyl N-methyl-N-phenylcarbamate follows first-order kinetics.[1][2] The rate of the reaction is dependent only on the concentration of the carbamate itself. The Arrhenius equation, which relates the rate constant (k) to temperature, has been determined for this specific reaction.

Arrhenius Parameters

The first-order rate constants are described by the equation:[1][2]

k₁ = 10¹²·⁴⁴ exp(-45,380 / RT) s⁻¹

Where:

-

k₁ is the first-order rate constant.

-

R is the ideal gas constant (1.987 cal/mol·K).

-

T is the absolute temperature in Kelvin.

The key kinetic parameters derived from this equation are summarized in the table below.

| Parameter | Value | Unit | Significance |

| Pre-exponential Factor (A) | 10¹²·⁴⁴ | s⁻¹ | Relates to the frequency of collisions in the correct orientation for reaction. |

| Activation Energy (Ea) | 45,380 | cal/mol | The minimum energy required to initiate the decomposition. |

| (Ea) | 45.38 | kcal/mol | |

| (Ea) | 189.87 | kJ/mol |

Table 1: Kinetic Parameters for the Decomposition.

This relatively high activation energy confirms that significant thermal energy is required to overcome the energy barrier for the cyclic transition state to form.

Experimental Design for Decomposition Analysis

A robust investigation into the thermal decomposition of a compound requires a multi-faceted approach. We will outline two primary, self-validating experimental protocols: Thermogravimetric Analysis (TGA) for assessing thermal stability and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for definitive product identification.

Experimental Workflow

The logical flow of investigation ensures that each step informs the next, from initial stability screening to final product confirmation.

Caption: Integrated workflow for thermal decomposition analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[3] It is the primary technique for determining the thermal stability and decomposition profile.

Objective: To determine the onset temperature of decomposition and the temperature of maximum mass loss.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of ethyl N-methyl-N-phenylcarbamate into a clean, tared TGA pan (typically aluminum or platinum).

-

Causality: This sample size is large enough to provide a clear signal but small enough to minimize thermal gradients within the sample, ensuring uniform heating.

-

-

Atmosphere Selection: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes before the run and maintain this flow throughout the experiment.

-

Causality: An inert atmosphere prevents oxidative side reactions, isolating the thermal decomposition pathway.

-

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.

-

Causality: A 10°C/min heating rate is a standard choice that provides a good balance between resolution and experiment time. Faster rates can shift decomposition temperatures higher, while slower rates can broaden the transition.

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the run.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the thermogram.

-

Calculate the first derivative of the thermogram (DTG curve).

-

Determine the onset temperature (T_onset) , typically defined by the intersection of the baseline tangent with the tangent at the point of maximum mass loss.

-

Identify the temperature of maximum mass loss (T_max) from the peak of the DTG curve.

-

Protocol 2: Product Identification by Pyrolysis-GC-MS

This protocol provides definitive identification of the volatile decomposition products. Many carbamates are thermally labile and can decompose in a standard hot GC injector, making controlled pyrolysis followed by immediate analysis the preferred method.[4][5]

Objective: To separate and identify the volatile products formed during thermal decomposition.

Methodology:

-

System Setup: Interface a pyrolysis unit with a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Dissolve a small amount of the carbamate in a volatile solvent (e.g., dichloromethane) to prepare a solution of approximately 1 mg/mL. Place a few microliters into a pyrolysis sample cup and evaporate the solvent.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to the T_max value determined from the TGA experiment. This ensures efficient and representative decomposition.

-

Set the pyrolysis time to 10-20 seconds.

-

-

GC Conditions:

-

Injector: Operate in split mode (e.g., 50:1 split ratio) with the temperature set to 250°C.

-

Column: Use a non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Hold at 40°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Causality: This program provides good separation for the expected products, starting at a low enough temperature to trap volatile ethylene and ramping high enough to elute the less volatile N-methylaniline.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 25 to 350.

-

Causality: EI at 70 eV is a standard method that generates reproducible fragmentation patterns, which are essential for library matching. The mass range covers the expected products (Ethylene MW=28, CO₂ MW=44, N-methylaniline MW=107).

-

-

Data Analysis:

-

Identify the chromatographic peaks corresponding to the decomposition products.

-

Compare the mass spectrum of each peak to a reference library (e.g., NIST) to confirm the identity of N-methylaniline, ethylene, and carbon dioxide.

-

Conclusion and Future Directions

The thermal decomposition of ethyl N-methyl-N-phenylcarbamate is a well-defined, unimolecular process that yields N-methylaniline, ethylene, and carbon dioxide through a six-membered cyclic transition state.[1][2] The kinetic parameters are well-established, providing a predictive framework for its stability. The experimental protocols detailed in this guide, utilizing TGA and Py-GC-MS, offer a robust and self-validating system for the comprehensive analysis of this decomposition.

For professionals in drug development and chemical synthesis, this understanding is critical for defining stable storage conditions, designing compatible formulations, and predicting potential degradation products. Future research could explore the influence of substituents on the phenyl ring or the ethyl group on the decomposition kinetics, providing a more granular understanding of structure-stability relationships within the N-aryl carbamate class.

References

- Daly, N. J. (1970). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2544. [Link]

- Daly, N. J. (1970). The thermal decompositions of carbamates. I.

- Climent, M. J., & Miranda, M. A. (1996). Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides.

- Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Hernández-Méndez, J. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.

- Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. In Sample Preparation for Trace Element Analysis. Elsevier. [Link]

- LibreTexts. (2023). 31.1: Thermogravimetry. Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to Ethyl Methylcarbamate (C₄H₉NO₂): Properties, Synthesis, Analysis, and Applications in Modern Research

Abstract

This technical guide provides a comprehensive overview of ethyl methylcarbamate (CAS No: 105-40-8), a significant carbamate ester. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, authoritative synthesis protocols, and modern analytical methodologies for the characterization of this compound. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application. Furthermore, it explores the broader relevance of the carbamate functional group in medicinal chemistry and drug design, using this compound as a foundational example. The guide integrates detailed protocols, data tables, and process diagrams to serve as a practical resource for laboratory professionals.

Introduction to this compound and the Carbamate Moiety

Organic carbamates, also known as urethanes, are a class of compounds characterized by the R-OC(=O)N(R')R'' functional group. This moiety can be considered a hybrid of ester and amide functionalities, a structural feature that imparts significant chemical and proteolytic stability.[1][2] In medicinal chemistry, the carbamate group is a cornerstone of drug design, frequently employed as a stable bioisostere for the more labile peptide bond, enhancing cell membrane permeability and modulating interactions with biological targets.[1][3]

This compound, with the IUPAC name ethyl N-methylcarbamate, is a simple yet representative member of this class.[4] Its study provides fundamental insights into the synthesis, reactivity, and analytical behavior of more complex carbamate-containing therapeutic agents. While not a therapeutic agent itself, its structural simplicity makes it an excellent model compound for methodological development and toxicological studies.[5]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This compound is a colorless liquid at room temperature, exhibiting solubility in water and various organic solvents.[4][6]

Molecular Structure and Formula

The molecular formula for this compound is C₄H₉NO₂.[4][6][7][8] Its structure consists of a central carbonyl group bonded to an ethoxy group and a methylamino group.

Key Physicochemical Data

The following table summarizes the essential quantitative properties of this compound, compiled from authoritative databases.

| Property | Value | Source(s) |

| Molecular Weight | 103.12 g/mol | [4][7][8][9] |

| CAS Number | 105-40-8 | [4][7][10] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 170 °C at 760 mmHg | [4][7] |

| Density | 1.011 g/cm³ at 20 °C | [4][7] |

| Flash Point | 73 °C (163.5 °F) | [4] |

| IUPAC Name | ethyl N-methylcarbamate | [4] |

| Synonyms | N-Methylurethane, N-Methylcarbamic acid ethyl ester | [4][10] |

Synthesis of this compound

The synthesis of carbamates is a fundamental transformation in organic chemistry. The most reliable and scalable method for preparing this compound involves the nucleophilic acyl substitution reaction between ethyl chloroformate and methylamine.[11] This method is well-documented and provides high yields of the desired product.

Synthesis Workflow Diagram

Detailed Experimental Protocol

This protocol is adapted from a verified procedure in Organic Syntheses, ensuring its reliability and reproducibility.[11]

Materials:

-

33% Aqueous methylamine solution (186 g, 2 moles)

-

Ethyl chloroformate (217 g, 2 moles)

-

Sodium hydroxide (80 g, 2 moles) in 120 mL water

-

Diethyl ether

-

Anhydrous potassium carbonate

-

2-L flask with mechanical stirrer and cooling bath (ice-salt)

Procedure:

-

Reaction Setup: In a 2-L flask equipped with a mechanical stirrer and an ice-salt cooling bath, place 300 mL of ether and 186 g of 33% aqueous methylamine solution.

-

Cooling: Stir the mixture until the internal temperature cools to 5°C.

-

Controlled Addition: Begin adding 217 g of ethyl chloroformate dropwise. The rate of addition must be controlled to ensure the temperature does not rise above 5°C. This step is critical as the reaction is exothermic; maintaining low temperature minimizes side reactions and ensures selectivity.

-

Base Addition: When approximately half of the ethyl chloroformate has been added, begin the simultaneous dropwise addition of a cold solution of 80 g of sodium hydroxide in 120 mL of water. The sodium hydroxide serves to neutralize the HCl byproduct, driving the reaction to completion.

-

Completion and Workup: After the additions are complete (which may take several hours), allow the mixture to stand for 15 minutes. Transfer the contents to a separatory funnel and separate the ether layer.

-

Extraction: Extract the aqueous layer with an additional 100 mL of ether to recover any dissolved product.

-

Drying: Combine the ether layers and dry them by shaking with anhydrous potassium carbonate. Potassium carbonate is a suitable drying agent as it is basic and will not react with the carbamate product.

-

Purification: Filter to remove the drying agent. Distill the ether at atmospheric pressure. The remaining residue is then distilled under reduced pressure, collecting the fraction at 55–60°C/12 mm Hg. The expected yield is 182–185 g (88–90%).

Analytical Characterization

Verifying the identity, purity, and concentration of a synthesized compound is a non-negotiable step in any research workflow. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, providing both high-resolution separation and definitive structural identification.

Analytical Workflow Diagram

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carbamic acid, ethyl-, ethyl ester | C5H11NO2 | CID 12195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 105-40-8 [smolecule.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Methyl ethylcarbamate | C4H9NO2 | CID 448166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

understanding the reactivity of ethyl methylcarbamate

An In-Depth Technical Guide to the Reactivity of Ethyl Methylcarbamate

Executive Summary

This compound (C₄H₉NO₂), a key carbamate ester, presents a fascinating landscape of chemical reactivity governed by the interplay of its amide and ester functionalities. This guide provides a comprehensive exploration of its core reactivity principles, delving into the mechanistic underpinnings of its primary transformation pathways. We will examine nucleophilic substitution at the electrophilic carbonyl center, the kinetics and mechanisms of hydrolysis under various pH conditions, thermal decomposition routes, and reactions involving the nitrogen atom. This document is structured to provide not only theoretical knowledge but also practical, field-proven insights, including detailed experimental protocols for studying its degradation and analytical methods for product characterization. The causal relationships behind experimental choices are elucidated to ensure a self-validating and trustworthy framework for researchers.

Fundamental Properties and Structural Overview

This compound is a colorless liquid soluble in water and organic solvents like alcohol.[1][2] Its reactivity is intrinsically linked to its structure, which features an electrophilic carbonyl carbon, an ethoxy leaving group, and a secondary amine nitrogen. This unique combination makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals but also susceptible to specific degradation pathways.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [2][4] |

| Molecular Weight | 103.12 g/mol | [2][4] |

| CAS Number | 105-40-8 | |

| Boiling Point | 170 °C | [4] |

| Density | 1.011 - 1.02 g/mL | [2][4] |

| Flash Point | 61 °C (142 °F) | |

| Solubility in Water | Soluble | [1][2] |

Core Reactivity: The Carbamate Functional Group

The chemical behavior of this compound is dominated by the carbamate moiety. The resonance delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character, making it more stable than a typical amine. However, the carbonyl carbon remains significantly electrophilic and is the primary site for nucleophilic attack.[1][5]

Key reaction centers include:

-

The Carbonyl Carbon (C=O): Highly susceptible to nucleophilic attack, leading to substitution reactions.

-

The N-H Proton: Can be abstracted by strong bases, initiating elimination pathways.

-

The Ester Linkage (C-OEt): The ethoxy group serves as a competent leaving group in substitution reactions.

Major Reaction Pathways